3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidine class It is characterized by the presence of a thiazolidine ring, an aminoethyl group, and a chlorophenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of an appropriate base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The aminoethyl group is introduced through a subsequent reaction with ethylenediamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the aid of a base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminoethyl)-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- 3-(2-Aminoethyl)-5-[(4-bromophenyl)methylidene]-1,3-thiazolidine-2,4-dione
- 3-(2-Aminoethyl)-5-[(4-methylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Uniqueness
3-(2-Aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H11ClN2O2S |
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Molecular Weight |
282.75 g/mol |
IUPAC Name |
(5Z)-3-(2-aminoethyl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C12H11ClN2O2S/c13-9-3-1-8(2-4-9)7-10-11(16)15(6-5-14)12(17)18-10/h1-4,7H,5-6,14H2/b10-7- |
InChI Key |
OTFCEHXTPLRBKU-YFHOEESVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCN)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCN)Cl |
Origin of Product |
United States |
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